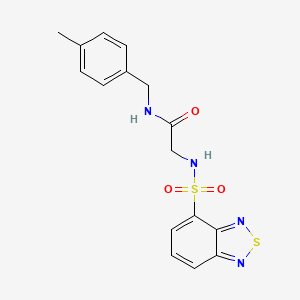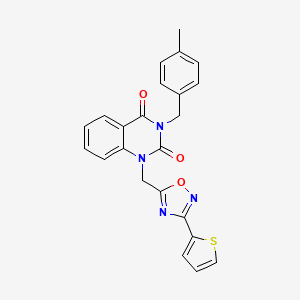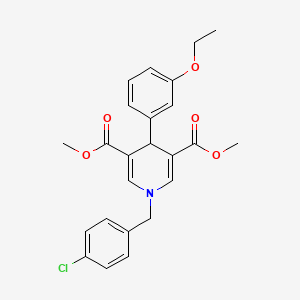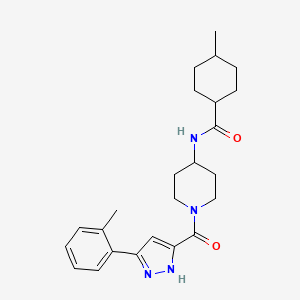
4-methyl-N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a piperidine ring, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then coupled with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives with varying biological activities .
Scientific Research Applications
4-METHYL-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-METHYL-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, piperidine derivatives, and cyclohexane carboxamide derivatives. Examples include:
2-Fluoroacrylfentanyl: A fentanyl analogue with a similar piperidine structure.
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: A piperidine derivative with structural similarities.
4F-3-methyl-α-PVP: A synthetic cathinone with a related structure.
Uniqueness
4-METHYL-N-{1-[3-(2-METHYLPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-YL}CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H32N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-methyl-N-[1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H32N4O2/c1-16-7-9-18(10-8-16)23(29)25-19-11-13-28(14-12-19)24(30)22-15-21(26-27-22)20-6-4-3-5-17(20)2/h3-6,15-16,18-19H,7-14H2,1-2H3,(H,25,29)(H,26,27) |
InChI Key |
LMVGTKWYFCHYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


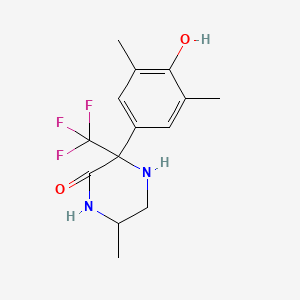
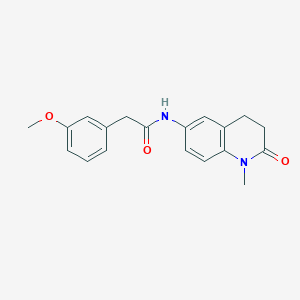
![N-(3-chloro-4-fluorophenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11202016.png)
![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11202022.png)
![N-(3-chloro-4-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11202028.png)
![3-(3,4-Difluorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11202030.png)
![7-phenyl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11202046.png)
![1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11202058.png)
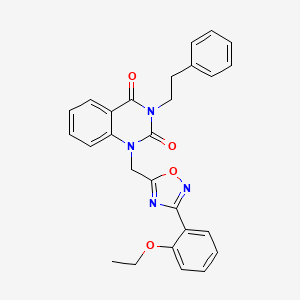
![methyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11202064.png)
